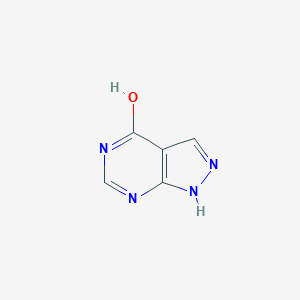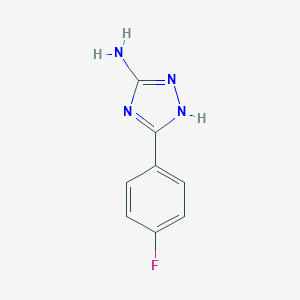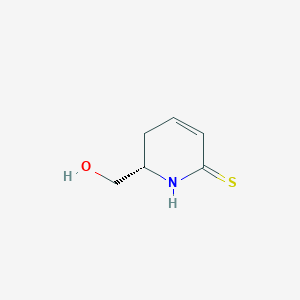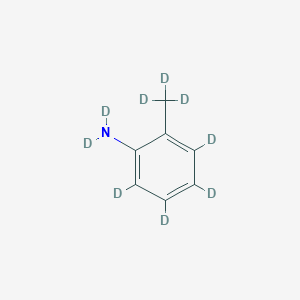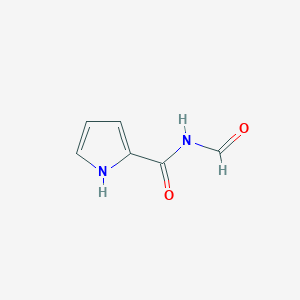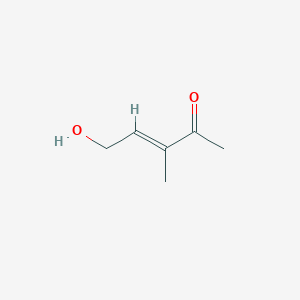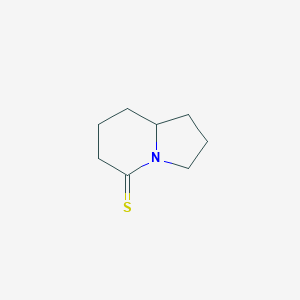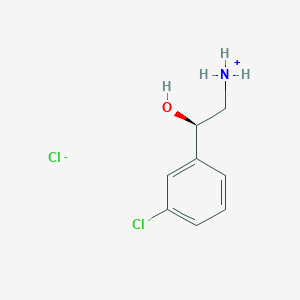![molecular formula C15H7FN2O3 B068505 8-Fluoro-4-hydroxyindolo[2,1-b]quinazoline-6,12-dione CAS No. 169038-75-9](/img/structure/B68505.png)
8-Fluoro-4-hydroxyindolo[2,1-b]quinazoline-6,12-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Fluoro-4-hydroxyindolo[2,1-b]quinazoline-6,12-dione, also known as FHQ, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the family of quinazoline-based molecules and has been found to exhibit a range of biological activities.
Mecanismo De Acción
The mechanism of action of 8-Fluoro-4-hydroxyindolo[2,1-b]quinazoline-6,12-dione is not fully understood, but it has been proposed to act through the inhibition of various cellular pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways. In addition, 8-Fluoro-4-hydroxyindolo[2,1-b]quinazoline-6,12-dione has also been shown to induce apoptosis in cancer cells, which may contribute to its cytotoxic effects.
Efectos Bioquímicos Y Fisiológicos
8-Fluoro-4-hydroxyindolo[2,1-b]quinazoline-6,12-dione has been found to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways. In addition, 8-Fluoro-4-hydroxyindolo[2,1-b]quinazoline-6,12-dione has also been shown to exhibit anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 8-Fluoro-4-hydroxyindolo[2,1-b]quinazoline-6,12-dione is its relatively simple synthesis method, which makes it readily accessible for laboratory experiments. In addition, 8-Fluoro-4-hydroxyindolo[2,1-b]quinazoline-6,12-dione has been found to exhibit significant cytotoxic effects against various cancer cell lines, which makes it a promising candidate for cancer therapy. However, one of the limitations of 8-Fluoro-4-hydroxyindolo[2,1-b]quinazoline-6,12-dione is its relatively low solubility in water, which may pose challenges for its use in in vivo experiments.
Direcciones Futuras
There are several potential future directions for research on 8-Fluoro-4-hydroxyindolo[2,1-b]quinazoline-6,12-dione, including further investigation of its mechanism of action, optimization of its synthesis method, and evaluation of its potential therapeutic effects in animal models. In addition, the development of novel derivatives of 8-Fluoro-4-hydroxyindolo[2,1-b]quinazoline-6,12-dione may also be explored to enhance its potency and selectivity.
Métodos De Síntesis
The synthesis of 8-Fluoro-4-hydroxyindolo[2,1-b]quinazoline-6,12-dione can be achieved through a multistep process that involves the reaction of 2-aminobenzamide with various reagents, including 2-bromo-4-fluoroaniline, sodium hydride, and triethylamine. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
8-Fluoro-4-hydroxyindolo[2,1-b]quinazoline-6,12-dione has been extensively studied for its potential applications in cancer therapy, as it has been found to exhibit significant cytotoxic effects against various cancer cell lines. In addition, 8-Fluoro-4-hydroxyindolo[2,1-b]quinazoline-6,12-dione has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
Número CAS |
169038-75-9 |
|---|---|
Nombre del producto |
8-Fluoro-4-hydroxyindolo[2,1-b]quinazoline-6,12-dione |
Fórmula molecular |
C15H7FN2O3 |
Peso molecular |
282.23 g/mol |
Nombre IUPAC |
8-fluoro-4-hydroxyindolo[2,1-b]quinazoline-6,12-dione |
InChI |
InChI=1S/C15H7FN2O3/c16-7-4-5-10-9(6-7)13(20)14-17-12-8(15(21)18(10)14)2-1-3-11(12)19/h1-6,19H |
Clave InChI |
BLWNESMUMSQRHW-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)O)N=C3C(=O)C4=C(N3C2=O)C=CC(=C4)F |
SMILES canónico |
C1=CC2=C(C(=C1)O)N=C3C(=O)C4=C(N3C2=O)C=CC(=C4)F |
Sinónimos |
Indolo[2,1-b]quinazoline-6,12-dione, 8-fluoro-4-hydroxy- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



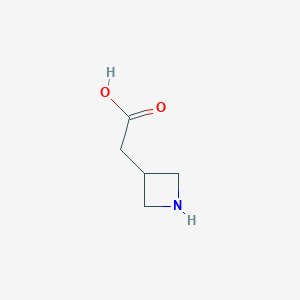
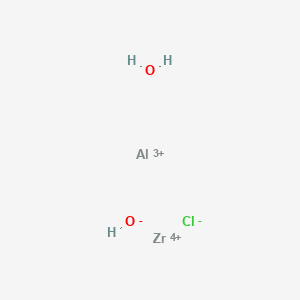
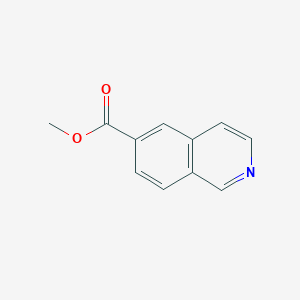
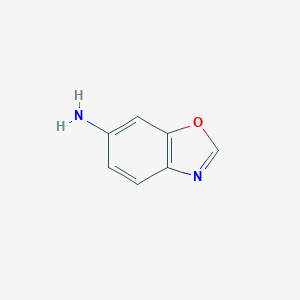
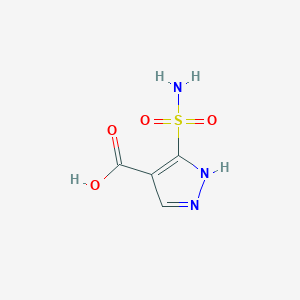
![1-(4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazin-3-yl)ethan-1-one](/img/structure/B68434.png)
